2,6-Diethoxytoluene
CAS No.: 6972-63-0
Cat. No.: VC3831439
Molecular Formula: C11H16O2
Molecular Weight: 180.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6972-63-0 |
|---|---|
| Molecular Formula | C11H16O2 |
| Molecular Weight | 180.24 g/mol |
| IUPAC Name | 1,3-diethoxy-2-methylbenzene |
| Standard InChI | InChI=1S/C11H16O2/c1-4-12-10-7-6-8-11(9(10)3)13-5-2/h6-8H,4-5H2,1-3H3 |
| Standard InChI Key | ZJCYULYFGMNBIQ-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C(=CC=C1)OCC)C |
| Canonical SMILES | CCOC1=C(C(=CC=C1)OCC)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2,6-Diethoxytoluene, systematically named 1,3-diethoxy-2-methylbenzene, belongs to the family of alkyl-substituted diaryl ethers. Its molecular formula is , with a molar mass of 180.24 g/mol . The structure comprises a benzene ring substituted with:
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Two ethoxy groups (-OCHCH): Positioned at the 1- and 3-positions (para to each other).
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A methyl group (-CH): Located at the 2-position (ortho to both ethoxy groups) .
The InChIKey (ZJCYULYFGMNBIQ-UHFFFAOYSA-N) and SMILES (CCOC1=C(C(=CC=C1)OCC)C) provide unambiguous identifiers for its stereoelectronic configuration .
Spectroscopic Signatures
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Mass Spectrometry: The electron ionization (EI) spectrum displays a molecular ion peak at m/z 180 (M), with fragmentation patterns indicating cleavage of ethoxy groups (m/z 135, 107) .
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NMR: NMR (CDCl) reveals signals at δ 1.42 (t, 6H, -OCHCH), δ 3.98 (q, 4H, -OCH), δ 2.32 (s, 3H, -CH), and aromatic protons at δ 6.6–7.1 .
Physicochemical Properties
Thermal and Phase Behavior
| Property | Value | Source |
|---|---|---|
| Melting Point | 44–48°C (lit.) | |
| Boiling Point | 249.4°C at 760 mmHg | |
| Flash Point | 110°C (closed cup) | |
| Density (20°C) | 0.965 g/cm | |
| Refractive Index (n) | 1.486 |
The compound exists as a white crystalline solid at room temperature, transitioning to a colorless liquid above 48°C. Its vapor pressure at 25°C is estimated at 0.012 mmHg, indicating low volatility .
Solubility and Partitioning
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Water Solubility: Negligible (logP = 2.012), favoring organic solvents like ethanol, diethyl ether, and chloroform .
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Octanol-Water Partition Coefficient (logP): 2.012 (Crippen method), aligning with its hydrophobic nature .
Synthesis and Manufacturing
Synthetic Routes
The primary synthesis involves Williamson etherification of 2-methylresorcinol with ethyl bromide or diethyl sulfate under basic conditions:
Key steps include:
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Alkylation: Ethylation of phenolic hydroxyl groups using ethyl halides .
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Purification: Recrystallization from ethanol/water mixtures yields >97% purity .
Industrial Production
Major suppliers (e.g., TCI Chemicals, Thermo Scientific) offer 2,6-Diethoxytoluene at scales from 10g to 100g, with prices ranging from €70/10g to €144/100g . Batch processes dominate due to moderate demand in niche applications .
Applications in Science and Industry
Organic Synthesis Intermediate
2,6-Diethoxytoluene serves as a precursor in:
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Pharmaceuticals: Alkoxy groups facilitate coupling reactions in antipsychotic drug syntheses .
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Agrochemicals: Methyl and ethoxy substituents enhance lipid solubility in pesticide formulations .
Fragrance and Flavor Chemistry
Gas chromatography-mass spectrometry (GC-MS) studies identify it as a floral fragrance component, contributing to rose and jasmine essential oil profiles . Its low odor threshold (0.1 ppm) makes it valuable in perfumery .
| Hazard Statement | Precautionary Measure |
|---|---|
| H315: Skin irritation | P264: Wash hands thoroughly |
| H319: Eye irritation | P305+P351+P338: Rinse eyes |
| H335: Respiratory irritation | P261: Avoid inhalation |
The compound is classified as Xi (Irritant) under GHS and WGK 3 (hazardous to water) .
Environmental Fate
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